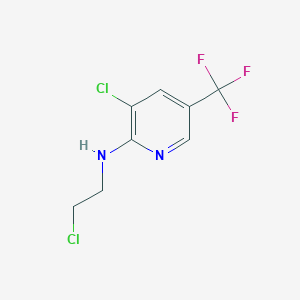
2-Chloroethyl-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)amine
Descripción general
Descripción
“2-Chloroethyl-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)amine” is a chemical compound that belongs to the class of organic compounds known as pyridines and derivatives . It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with chloro and trifluoromethyl groups .
Synthesis Analysis
The synthesis of this compound could involve various methods. One possible method could be the direct fluorination of 2-chloro-5-trichloromethylpyridine . Another potential method could involve the assembly of pyridine from a trifluoromethyl-containing building block . The exact method would depend on the desired target compound .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring substituted with chloro and trifluoromethyl groups . The presence of these groups is thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .Chemical Reactions Analysis
This compound can act as a reactant in various chemical reactions. For instance, it can participate in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules . The exact reactions it undergoes would depend on the specific conditions and reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, it might have a certain melting point, boiling point, and density . The presence of the chloro and trifluoromethyl groups could influence these properties .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
One of the primary applications of 2-Chloroethyl-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)amine in scientific research is in the synthesis of heterocyclic compounds. For example, Palamarchuk et al. (2019) demonstrated its use in the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines through nucleophilic substitution with various amines, leading to previously unknown derivatives with potential pharmacological significance Palamarchuk, Matsukevich, Kulakov, Seilkhanov, & Fisyuk, 2019.
Photochemical Transformations
Another innovative application of this compound is found in the study of its photochemical transformation properties. Wakeham et al. (2021) explored the oxidative photocyclization of a derivative, showing its potential as a new class of herbicidal pyrrolodipyridines. These compounds, resulting from exposure to UV-B light, were identified as potent inhibitors of the herbicide target enzyme phytoene desaturase, offering insights into novel agricultural chemical development Wakeham, Lim, Lindell, Laber, Hain, Jeschke, & Hey, 2021.
Development of Anticancer Agents
Research into anticancer agents has also benefited from the applications of 2-Chloroethyl-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)amine. Vinayak et al. (2017) described the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, which were then screened for in vitro anticancer activity. This study highlights the potential for developing new classes of anticancer agents based on functionalized pyridine derivatives Vinayak, Sudha, & Lalita Kumar, 2017.
Advancements in Material Science
Further extending its application, the compound has found use in the synthesis of materials with specific photophysical properties. Patil et al. (2011) explored the synthesis of pyrazolopyridine annulated heterocycles, examining the effect of substituents on photophysical properties. Such research contributes to the development of materials with potential applications in optoelectronics and fluorescent markers Patil, Shelar, & Toche, 2011.
Safety And Hazards
Direcciones Futuras
The demand for compounds like this has been increasing, especially in the fields of agrochemicals and pharmaceuticals . Future research might focus on developing new synthetic methods, investigating potential applications, and improving our understanding of their interactions with biological systems .
Propiedades
IUPAC Name |
3-chloro-N-(2-chloroethyl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2F3N2/c9-1-2-14-7-6(10)3-5(4-15-7)8(11,12)13/h3-4H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUFGQOMCAKVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




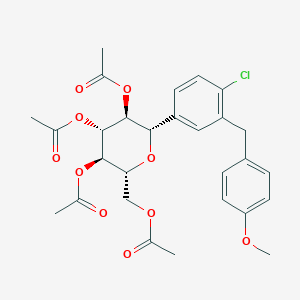
![5-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1429580.png)
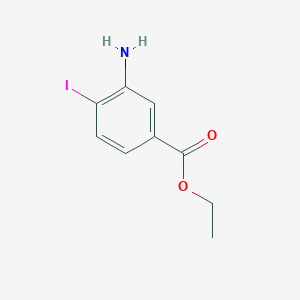




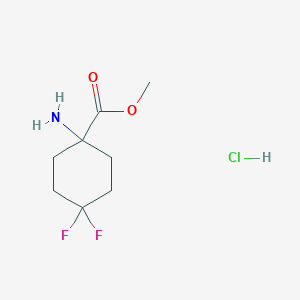
![2-[(Methylsulfamoyl)amino]acetic acid](/img/structure/B1429590.png)
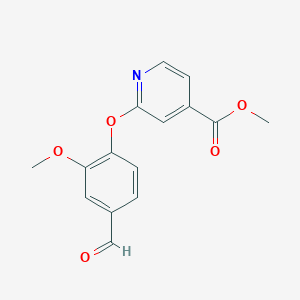

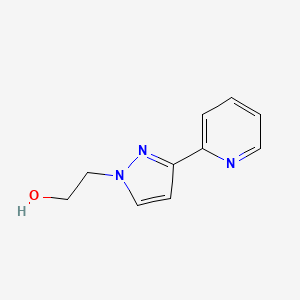
![(Z)-1-(hydroxyimino)-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1429598.png)